Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]
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Overview
Description
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is a chemical compound characterized by the presence of a hexa-2,4-diyne backbone with two cyanamide groups attached to 4-methylphenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the copper-catalyzed homocoupling of terminal alkynes. For instance, the reaction of hexa-2,4-diyne-1,6-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium hydroxide can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyanamide groups.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted cyanamides.
Scientific Research Applications
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
N,N′-(hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar structure but different functional groups.
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar backbone but different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide] is unique due to its specific combination of a hexa-2,4-diyne backbone with cyanamide groups attached to 4-methylphenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
189951-41-5 |
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Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-(N-cyano-4-methylanilino)hexa-2,4-diynyl-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C22H18N4/c1-19-7-11-21(12-8-19)25(17-23)15-5-3-4-6-16-26(18-24)22-13-9-20(2)10-14-22/h7-14H,15-16H2,1-2H3 |
InChI Key |
KBZWCPYULRZAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC#CC#CCN(C#N)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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